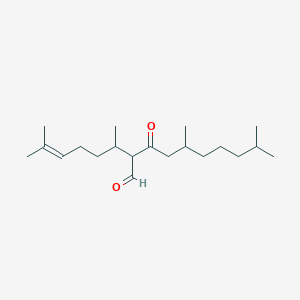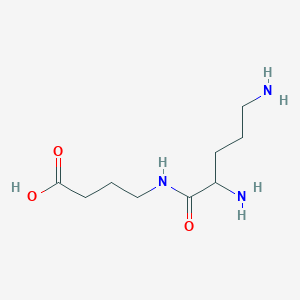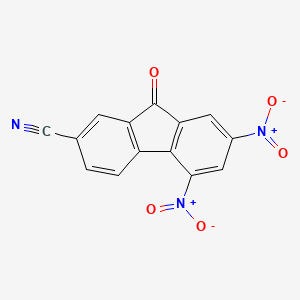![molecular formula C21H15Cl2NO3 B14361428 [5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid CAS No. 95413-07-3](/img/structure/B14361428.png)
[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid is a chemical compound known for its significant anti-inflammatory and analgesic properties. It is a derivative of diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound is of interest in medicinal chemistry due to its potential therapeutic applications and its role in the development of new pharmaceutical agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid typically involves the reaction of 2,6-dichloroaniline with benzoyl chloride to form an intermediate, which is then reacted with phenylacetic acid under specific conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential pharmaceutical applications.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its anti-inflammatory and analgesic properties, making it a candidate for the development of new NSAIDs.
Mecanismo De Acción
The mechanism of action of [5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .
Comparación Con Compuestos Similares
Similar Compounds
Diclofenac: A widely used NSAID with similar anti-inflammatory and analgesic properties.
Ibuprofen: Another common NSAID with comparable effects but different chemical structure.
Naproxen: An NSAID with a longer duration of action compared to diclofenac and ibuprofen.
Uniqueness
[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties. Its ability to inhibit COX enzymes more selectively may result in fewer side effects compared to other NSAIDs .
Propiedades
Número CAS |
95413-07-3 |
|---|---|
Fórmula molecular |
C21H15Cl2NO3 |
Peso molecular |
400.3 g/mol |
Nombre IUPAC |
2-[5-benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid |
InChI |
InChI=1S/C21H15Cl2NO3/c22-16-7-4-8-17(23)20(16)24-18-10-9-14(11-15(18)12-19(25)26)21(27)13-5-2-1-3-6-13/h1-11,24H,12H2,(H,25,26) |
Clave InChI |
ODIVNFSIJRGPSH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)NC3=C(C=CC=C3Cl)Cl)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



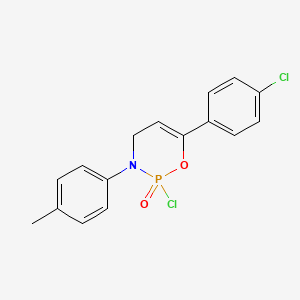
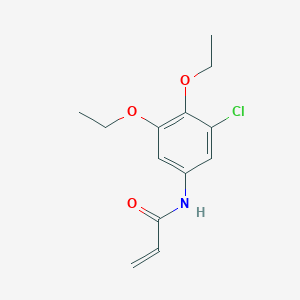
![7-Chlorotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B14361374.png)
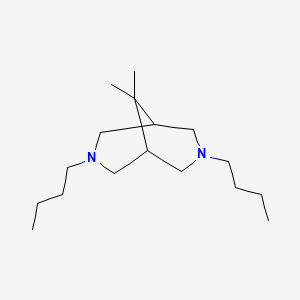
![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]butanamide](/img/structure/B14361383.png)

![Acetic acid;3-[3-hydroxyprop-1-enyl-methyl-(3-phenylpropyl)silyl]prop-2-en-1-ol](/img/structure/B14361394.png)
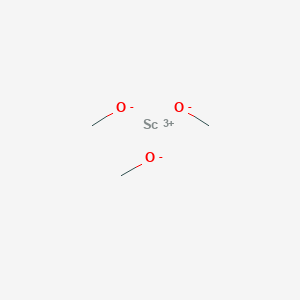

![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14361423.png)
